3-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
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Overview
Description
3-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3-aminopyrazole with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, leading to the formation of the desired pyrazolo[1,5-a]pyrimidine ring system .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding pyrazolo[1,5-a]pyrimidine N-oxides.
Reduction: Formation of reduced pyrazolo[1,5-a]pyrimidine derivatives.
Substitution: Formation of N-alkyl or N-acyl pyrazolo[1,5-a]pyrimidine derivatives.
Scientific Research Applications
3-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine has been extensively studied for its applications in various scientific fields:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and as a probe for studying biological processes.
Medicine: Explored for its potential as an anticancer, antiviral, and anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 3-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, thereby blocking its activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
- 3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
- 5-amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one
Uniqueness
3-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl group at the 3-position enhances its lipophilicity and may influence its interaction with biological targets, making it a valuable compound for drug discovery and development .
Properties
Molecular Formula |
C8H13N3 |
---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
3-ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C8H13N3/c1-2-7-6-10-11-5-3-4-9-8(7)11/h6,9H,2-5H2,1H3 |
InChI Key |
USKRXLUEGRAGNP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2NCCCN2N=C1 |
Origin of Product |
United States |
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